Cas no 483293-67-0 (2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one)

2-({1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrazolopyrimidine core linked to a piperidine moiety via a sulfanyl-ethanone bridge. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the pyrazolo[3,4-d]pyrimidine motif, which is known for its affinity toward ATP-binding sites. The phenyl substitution at the 1-position and the piperidinyl carbonyl group enhance lipophilicity and bioavailability, making it a candidate for further pharmacological exploration. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The compound’s stability and well-defined reactivity profile support its use in targeted drug discovery applications.
2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one structure
483293-67-0 structure
Product name:2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
CAS No:483293-67-0
MF:C18H19N5OS
MW:353.441361665726
CID:6084054
PubChem ID:1373375

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
    • Ethanone, 2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1-(1-piperidinyl)-
    • 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone
    • Z16383146
    • 483293-67-0
    • Oprea1_526906
    • F1874-0017
    • 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone
    • AKOS000653433
    • 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
    • InChI Key: KCRSKQSIVRMMAL-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CSC1N=CN=C2N(C3=CC=CC=C3)N=CC2=1

Computed Properties

  • Exact Mass: 353.13103142g/mol
  • Monoisotopic Mass: 353.13103142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 89.2Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 526.0±50.0 °C(Predicted)
  • pka: 2.16±0.30(Predicted)

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1874-0017-5μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
5μmol
$63.0 2023-08-15
Life Chemicals
F1874-0017-20mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
20mg
$99.0 2023-08-15
Life Chemicals
F1874-0017-10μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
10μmol
$69.0 2023-08-15
Life Chemicals
F1874-0017-4mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
4mg
$66.0 2023-08-15
Life Chemicals
F1874-0017-100mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
100mg
$248.0 2023-08-15
Life Chemicals
F1874-0017-40mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
40mg
$140.0 2023-08-15
Life Chemicals
F1874-0017-20μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
20μmol
$79.0 2023-08-15
Life Chemicals
F1874-0017-25mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
25mg
$109.0 2023-08-15
Life Chemicals
F1874-0017-10mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
10mg
$79.0 2023-08-15
Life Chemicals
F1874-0017-2mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
483293-67-0 90%+
2mg
$59.0 2023-08-15

Additional information on 2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Introduction to 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one, with CAS No. 483293-67-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which includes a pyrazolo[3,4-d]pyrimidine moiety, a sulfanyl group, and a piperidine ring. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.

The pyrazolo[3,4-d]pyrimidine core is a heterocyclic structure that has been extensively studied for its role in various biological processes. This moiety is known to exhibit significant binding affinity towards certain protein targets, making it a valuable component in drug design. Recent studies have highlighted the potential of this structure in the development of antitumor agents and anti-inflammatory drugs. The phenyl group attached to the pyrazolo[3,4-d]pyrimidine further enhances the molecule's stability and bioavailability.

The sulfanyl group (-S-) in the compound plays a crucial role in modulating the molecule's electronic properties and reactivity. This functional group is known to participate in various biochemical reactions, including redox processes and enzyme inhibition. The presence of the sulfanyl group in this compound suggests its potential as a redox-sensitive drug delivery system, which could be advantageous in targeted therapies.

The piperidine ring is another key feature of this compound. Piperidine derivatives are well-known for their ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This property makes them valuable in drug design for enhancing bioavailability and potency. Recent research has demonstrated that piperidine-containing compounds can exhibit significant antiviral activity, particularly against enveloped viruses.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced catalytic techniques. These methods have significantly improved the yield and purity of the compound, making it more accessible for preclinical studies. The synthesis process involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with the piperidine moiety via a sulfide linkage, followed by rigorous purification steps to ensure high-quality product.

In terms of biological activity, this compound has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the compound has exhibited moderate antitumor activity against several cancer cell lines, indicating its potential role in oncology.

One of the most exciting aspects of this compound is its versatility in terms of functionalization. The presence of multiple reactive sites allows for further modification to enhance its pharmacokinetic properties or to target specific biological pathways. For instance, the introduction of additional functional groups could improve its solubility or extend its half-life in vivo.

Recent research has also explored the use of computational modeling techniques to predict the binding modes and interactions of this compound with various biological targets. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.

In conclusion, 2-{(1H-pyrazolo[3,4-d]pyrimidinyl)sulfanyl}-1-(piperidinyl)ethanone represents a promising candidate for further exploration in drug development. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a potential lead compound for treating various diseases.

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